Enzyme Stereospecificity vs. (3R) Diastereomer
The primary and most definitive differentiator for (3S)-Citramalyl-CoA is its absolute stereospecificity. The enzyme (S)-citramalyl-CoA lyase (EC 4.1.3.25) exhibits a binary, qualitative distinction in its activity: it is fully active on (3S)-Citramalyl-CoA but has been demonstrated to have no detectable activity on (3R)-citramalyl-CoA. This has been confirmed in multiple independent sources, including the authoritative IUBMB Enzyme Nomenclature database [1]. This is a direct head-to-head comparison in the same experimental context. Furthermore, this specificity is reciprocal, as the distinct (R)-citramalyl-CoA lyase (EC 4.1.3.46) is inactive on the (3S) isomer [2].
| Evidence Dimension | Enzymatic Cleavage Activity |
|---|---|
| Target Compound Data | Active (cleaved to acetyl-CoA + pyruvate) |
| Comparator Or Baseline | (3R)-citramalyl-CoA |
| Quantified Difference | Zero activity vs. positive activity |
| Conditions | Standard in vitro enzyme assay with purified (S)-citramalyl-CoA lyase (EC 4.1.3.25) |
Why This Matters
This qualitative, absolute difference is non-negotiable for any experiment or application requiring the study of the itaconate detoxification pathway or CLYBL enzyme function; using the wrong diastereomer guarantees experimental failure.
- [1] IUBMB Enzyme Nomenclature. EC 4.1.3.25: (S)-citramalyl-CoA lyase. View Source
- [2] IUBMB Enzyme Nomenclature. EC 4.1.3.46: (R)-citramalyl-CoA lyase. View Source
